2-Imidazolidinethione, 1,3-dipropyl-
Description
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Structure
3D Structure
Properties
CAS No. |
83132-61-0 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1,3-dipropylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |
InChI Key |
LYOAKPROVUGMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(C1=S)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Imidazolidinethione and Its N,n Dialkyl Derivatives
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures.
For thiourea (B124793) derivatives, mixed solvent systems are often employed. For instance, a mixture of hexane (B92381) and ethanol (B145695) has been successfully used to recrystallize N,N,N'-trisubstituted thioureas. nih.gov The general procedure involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to induce the formation of pure crystals. The crystals are then isolated by filtration and dried. nih.gov For N,N'-disubstituted thioureas, purification can also be achieved by crystallization from an appropriate solvent, though specific solvent systems are highly dependent on the substituents. tubitak.gov.tr
Column Chromatography
Column chromatography is a versatile method for purifying both solid and liquid compounds. This technique separates compounds based on their differential adsorption onto a stationary phase as they are moved through the column by a mobile phase (eluent).
For thiourea derivatives, silica (B1680970) gel is a commonly used stationary phase. The eluent is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. For example, flash column chromatography using an ethyl acetate-hexane (50:50) mixture has been used to purify certain thiourea derivatives. tubitak.gov.tr
High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique that can be used for both analytical and preparative-scale purification. For the analysis of thiourea and its derivatives, a C18-bonded silica column is often used. tandfonline.comtandfonline.com A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. tandfonline.comtandfonline.com This analytical method can be adapted for preparative HPLC to isolate highly pure N,N'-substituted 2-imidazolidinethiones.
Table 2: Common Purification Techniques for Thiourea Derivatives
| Technique | Stationary Phase / Solvent System | Application | Reference |
|---|---|---|---|
| Recrystallization | Hexane:Ethanol (10:1) | N,N,N'-Trisubstituted thioureas | nih.gov |
| Flash Column Chromatography | Silica Gel / Ethyl acetate-Hexane (50:50) | N,N'-Disubstituted thioureas | tubitak.gov.tr |
| HPLC | C18-bonded silica / Acetonitrile-Phosphate Buffer | Analytical separation of thioureas | tandfonline.comtandfonline.com |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-imidazolidinethione derivatives. Both solid-state and solution-state NMR studies provide critical data on the carbon and proton environments within these molecules.
Solid-state ¹³C NMR spectroscopy offers unique insights into the electronic structure of the thione group in imidazolidine-2-thione derivatives by determining the principal components of the chemical shift tensor. nih.gov Analysis of the spinning sidebands in cross-polarization magic-angle spinning (CPMAS) experiments allows for the calculation of chemical shift anisotropies for the thione (C=S) carbon. nih.gov
For N-substituted derivatives, the isotropic chemical shift (δiso) of the thione carbon is a key parameter. The principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding of the nucleus in different orientations relative to the magnetic field. These values provide a more detailed picture of the local electronic environment than the isotropic chemical shift alone. nih.govnih.gov Studies on N,N-dimethyl-2-imidazolidinethione provide representative data for N-alkyl derivatives. rsc.org
| Parameter | Value (ppm) |
|---|---|
| δiso (Isotropic Shift) | 186.1 |
| δ₁₁ | 267.3 |
| δ₂₂ | 220.9 |
| δ₃₃ | 70.1 |
Solution-state ¹H and ¹³C NMR spectroscopy confirms the molecular structure of N-substituted 2-imidazolidinethiones in solution. While specific data for the 1,3-dipropyl derivative is not widely published, data for the closely related 1-propyl-imidazolidine-2-thione provides a reliable reference for the expected chemical shifts. rsc.org The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
In the ¹³C NMR spectrum, the most downfield resonance corresponds to the thione carbon (C=S), its chemical shift being sensitive to coordination with metal ions. rsc.org The carbons of the propyl groups and the imidazolidine (B613845) ring appear at characteristic upfield positions. In the ¹H NMR spectrum, distinct signals are observed for the methylene (B1212753) protons of the imidazolidine ring and the methyl and methylene protons of the propyl substituents.
| Nucleus | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C=S | 181.7 |
| CH₂ (ring) | 48.0, 42.6 | |
| N-CH₂ (propyl) | 46.9 | |
| CH₂-CH₃ (propyl) | 20.4 | |
| ¹H | CH₃ (propyl) | 11.1 |
| N-H | 7.59 | |
| CH₂ (ring) | 3.56, 3.25 | |
| N-CH₂ & CH₂-CH₃ (propyl) | 3.25, 1.54, 0.86 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides valuable information on the functional groups present in a molecule. For 2-imidazolidinethione derivatives, FT-IR and Raman studies are particularly useful for identifying the vibrational modes associated with the thione (C=S) group.
The assignment of the C=S stretching vibration (ν(C=S)) in thioureas and related compounds is not straightforward, as it often couples with other vibrations, particularly C-N stretching and N-C-N bending modes. researchgate.net This coupling results in the C=S vibrational energy being distributed over several bands. researchgate.net
In the infrared spectrum of the parent compound, imidazolidine-2-thione, bands in multiple regions have been associated with the thione group. However, detailed studies involving isotopic substitution and comparison with selenium analogues suggest that the absorptions below 600 cm⁻¹ are most characteristic of the C=S group. rsc.org Metal-sulfur stretching frequencies in coordination complexes of imidazolidine-2-thione are typically observed in the far-infrared region, often between 200 and 300 cm⁻¹. rsc.org The C-N stretching and N-H bending modes also provide characteristic bands in the mid-infrared region.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of 2-imidazolidinethione, 1,3-dipropyl-. Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through analysis of its fragmentation pattern.
The molecular ion peak (M⁺) for 2-Imidazolidinethione, 1,3-dipropyl- (C₉H₁₈N₂S) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Based on the fragmentation of the parent 2-imidazolidinethione nist.gov and general fragmentation patterns for N-alkyl compounds libretexts.org, a plausible fragmentation pathway for the 1,3-dipropyl derivative can be proposed. Key fragmentation processes would include:
Alpha-Cleavage: The loss of an ethyl radical (•C₂H₅) from one of the N-propyl groups, which is a common pathway for N-alkyl amines.
Loss of Propylene (B89431): A rearrangement reaction leading to the elimination of a neutral propylene molecule (C₃H₆).
Ring Fragmentation: Cleavage of the imidazolidine ring, leading to smaller fragment ions.
X-ray Crystallography of 2-Imidazolidinethione Derivatives and Related Coordination Complexes
In this complex, two 1-propylimidazolidine-2-thione (B15076120) ligands coordinate to a zinc(II) ion through their sulfur atoms, along with two chloride ions, resulting in a distorted tetrahedral geometry around the metal center. rsc.org The coordination to the metal significantly influences the C=S bond length. In the complex, the C=S bond is elongated compared to the free ligand, indicating a weakening of the double bond character upon coordination. This is a typical observation in thione-metal complexes. nih.gov The imidazolidine ring itself is non-planar. nist.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths (Å) | |
| Zn-S | 2.3318(10) |
| Zn-Cl | 2.2519(11) |
| S-C(thione) | 1.708(3) |
| Selected Bond Angles (°) | |
| Cl-Zn-Cl | 112.59(5) |
| S-Zn-S | 98.59(5) |
| Cl-Zn-S | 108.99(4) - 115.35(4) |
| Zn-S-C(thione) | 107.18(12) |
Elucidation of the Imidazolidine Ring Conformation and Stereochemistry
The five-membered imidazolidine ring is not planar. researchgate.net Its conformation is a critical aspect of its stereochemistry, influencing its chemical reactivity and biological interactions. The puckering of the ring can be quantitatively described using parameters such as the Cremer & Pople puckering parameters.
In the analogous structure of 1,3-dibenzylimidazolidine-2-thione (B12002937), the five-membered imidazolidine ring adopts a conformation best described as a "half-chair" or "twisted" (T) form. nih.gov This non-planar arrangement is a common feature for such saturated heterocyclic systems. The degree of puckering is quantified by the puckering amplitude (Q2), which for the dibenzyl derivative is significantly greater than zero at 0.1565 (16) Å, confirming its non-planar nature. nih.gov The phase angle of pseudorotation (φ2) further defines the specific type of puckering along the C2-C3 bond vector. nih.gov Computational studies on N,N'-dimethyl-2-imidazolidinethione also indicate that the molecule is non-planar, with a calculated C-C-N-C dihedral angle of about 24.4°, further supporting the inherent puckering of the imidazolidine-2-thione core. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| Puckering Amplitude (Q2) | 0.1565 (16) Å | Indicates the degree of deviation from planarity. A value greater than zero confirms a non-planar ring. nih.gov |
| Phase Angle (φ2) | 301.2 (6)° | Specifies the type of ring conformation, pointing to a twisted (T) or half-chair pucker. nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces dictate the material's bulk properties, such as melting point and solubility. In N,N'-disubstituted imidazolidine-2-thiones, where classical N-H hydrogen bond donors are absent, other interactions like π–π stacking and weak C-H···S or C-H···π interactions become dominant.
The crystal structure of 1,3-dibenzylimidazolidine-2-thione reveals that molecules are connected through slipped π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.gov This type of interaction is crucial for the stabilization of the crystal packing. The geometry of these interactions can be characterized by the distance between the centroids of the interacting rings and the degree of slippage. nih.gov In other related heterocyclic thiones, intermolecular N—H⋯S hydrogen bonds are a key stabilizing feature, often linking molecules into dimers. nih.gov However, for a 1,3-disubstituted compound like 1,3-dipropyl-2-imidazolidinethione, such interactions are not possible, placing greater importance on van der Waals forces and potential interactions involving the propyl chains and the thione sulfur atom.
| Interaction Type | Parameter | Value |
|---|---|---|
| Slipped π–π Stacking | Centroid-to-Centroid Distance (Cg–Cgi) | 3.903 (2) Å |
| Interplanar Distance | 3.595 (2) Å | |
| Slippage | 1.519 Å |
Thione-Thiol Tautomerism in 2-Imidazolidinethione Systems
The potential for thione-thiol tautomerism is a characteristic feature of many heterocyclic compounds containing a thiourea (B124793) moiety. In the case of 2-imidazolidinethione systems, this equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct tautomeric forms: the thione form and the thiol form (also known as the imidothiol form). Generally, the thione form is thermodynamically more stable in simple thioamides. scispace.com
For 1,3-disubstituted 2-imidazolidinethiones like the 1,3-dipropyl derivative, the tautomerism would involve the proton from one of the methylene groups adjacent to the nitrogen, which is significantly less likely than the proton transfer from a nitrogen atom in N-unsubstituted or mono-substituted analogs. However, the fundamental principles of thione-thiol tautomerism established for related systems provide a crucial framework for understanding the properties of this compound.
Experimental studies on 2-imidazolidinethione and its N-substituted derivatives consistently indicate a strong preference for the thione tautomer in both the solid state and in solution. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-imidazolidine-2-thione and some of its N-substituted derivatives has shown that the thione form is dominant in the solid state. researchgate.net While the parent compound, imidazolidine-2-thione, showed some evidence for the presence of the thiol tautomer in the solid state, this was not observed for the N-substituted derivatives studied. researchgate.net
In solution, spectroscopic evidence for related N,N'-disubstituted thioureas overwhelmingly supports the predominance of the thione form. The absence of a characteristic S-H stretching band in the infrared (IR) spectra and the chemical shifts observed in ¹H and ¹³C NMR spectroscopy are consistent with the thione structure. ekb.eg For N,N'-dimethyl-2-imidazolidinethione, X-ray crystallographic data confirms the thione structure in the solid state. researchgate.net
Table 1: Tautomeric Preference Data for 2-Imidazolidinethione Systems
| Compound | State | Method | Predominant Tautomer | Reference |
|---|---|---|---|---|
| 1,3-Imidazolidine-2-thione | Solid | Solid-State NMR | Thione | researchgate.net |
| N-Methyl-2-imidazolidinethione | Gas Phase | Computational | Thione | researchgate.net |
| N,N'-Dimethyl-2-imidazolidinethione | Solid | X-ray Crystallography | Thione | researchgate.net |
The presence of N-alkyl substituents, such as the propyl groups in 1,3-dipropyl-2-imidazolidinethione, further stabilizes the thione form. Computational studies on the simpler N-methyl derivative of 1,2,4-triazole-3-thione indicate that alkyl substitution does not have a considerable effect on the relative stabilities and energy barriers for the proton transfer, with the thione form remaining the predominant species. nih.gov The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, which in turn strengthens the C=S double bond character through resonance, making the thione form even more energetically favorable.
The interconversion barrier between the thione and thiol tautomers is expected to be high for N,N'-disubstituted derivatives, effectively locking the molecule in the thione conformation under normal conditions. This high barrier is a consequence of the significant electronic and structural rearrangement required for the tautomerization to occur.
Conformational Preferences and Dynamics of the Imidazolidine Ring in 2-Imidazolidinethione, 1,3-dipropyl-
The five-membered imidazolidine ring is not planar and can adopt various puckered conformations to minimize steric strain. The two most common conformations are the "envelope" and "twist" forms. The specific conformation adopted by 2-Imidazolidinethione, 1,3-dipropyl- will be influenced by the steric bulk of the N-propyl substituents and the planarity demands of the thiourea moiety within the ring.
Steric and Electronic Effects of N,N'-Dipropyl Substitution on Molecular Geometry and Stability
The substitution of both nitrogen atoms with propyl groups has significant steric and electronic consequences for the 2-imidazolidinethione molecule.
Steric Effects: The propyl groups are bulkier than hydrogen or methyl groups, and their presence introduces steric hindrance. This steric repulsion between the two propyl groups and between the propyl groups and the rest of the ring will influence the bond angles and torsional angles within the molecule. This can lead to a distortion from an idealized geometry to relieve this strain. The steric bulk of substituents is a known factor that can influence molecular conformation and stability. nih.gov
The interplay of these steric and electronic effects dictates the final molecular geometry, stability, and reactivity of 2-Imidazolidinethione, 1,3-dipropyl-. The steric hindrance from the propyl groups may cause some deviation from planarity in the thiourea part of the molecule, while the electronic effects reinforce the dominance of the thione tautomer.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 2-Imidazolidinethione, 1,3-dipropyl- |
| 2-Imidazolidinethione |
| N,N'-Dimethyl-2-imidazolidinethione |
| 1,2,4-triazole-3-thione |
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. dergipark.org.trresearchgate.net For 2-Imidazolidinethione, 1,3-dipropyl-, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to map its electron distribution. Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311+G** are commonly used to perform these calculations. dergipark.org.trresearchgate.netresearchgate.net The geometry optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The imidazolidine ring in similar structures is known to adopt a non-planar conformation. researchgate.net
Like other heterocyclic thiones, 2-Imidazolidinethione, 1,3-dipropyl- can exist in different tautomeric forms: the thione form and the thiol (or mercapto) form. DFT calculations are instrumental in predicting the relative stabilities of these tautomers. Studies on closely related N-substituted imidazolidine-2-thiones have consistently shown that the thione tautomer is significantly more stable than the thiol tautomers. researchgate.netresearchgate.net
Computational analyses on N-methylimidazolidine-2-thione, a close analog, reveal that the thione form is lower in energy by over 78 kJ/mol compared to the most stable thiol form. researchgate.net This substantial energy difference suggests that under normal conditions, 2-Imidazolidinethione, 1,3-dipropyl- exists almost exclusively in its thione form. The relative energies are calculated by optimizing the geometry of each tautomer and comparing their total electronic energies. researchgate.net
| Tautomer | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Thione (T1) | Standard C=S double bond form | 0.00 |
| Thiol (T2) | C=N double bond, S-H bond (cis) | +78.99 |
| Thiol (T3) | C=N double bond, S-H bond (anti) | +91.28 |
Data derived from B3LYP/6-311+G** calculations on N-methylimidazolidine-2-thione, a structural analog. researchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. For 2-Imidazolidinethione, 1,3-dipropyl-, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and, to a lesser extent, the nitrogen atoms. The LUMO is typically centered on the C=S pi-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. dergipark.org.trnih.gov
The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In MEP maps, red areas signify negative electrostatic potential, while blue areas indicate positive potential. For 2-Imidazolidinethione, 1,3-dipropyl-, the MEP would show the most negative potential (red) concentrated around the sulfur atom, confirming it as the primary site for electrophilic attack. researchgate.net The regions around the hydrogen atoms of the propyl groups would exhibit a positive potential (blue). researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. escholarship.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. researcher.lifenih.gov
For 2-Imidazolidinethione, 1,3-dipropyl-, MD simulations could be used to explore the conformational flexibility of the two propyl chains and the puckering of the five-membered ring in different solvents. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can analyze how solvent molecules arrange themselves around the solute and how intermolecular interactions, like hydrogen bonding, influence its behavior. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment. nih.gov
Ab Initio and Semi-Empirical Methods for Quantum Chemical Studies
Beyond DFT, other quantum chemical methods are also utilized. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental parameters. dergipark.org.tr While generally more computationally demanding than DFT for a given level of accuracy, HF is a foundational method often used as a starting point for more complex calculations.
On the other end of the computational spectrum, semi-empirical methods (like AM1) use parameters derived from experimental data to simplify calculations, making them much faster. researchgate.net This speed allows for the study of larger molecular systems or longer timescales, although with a potential trade-off in accuracy compared to DFT or ab initio methods. The choice of method depends on the specific research question and the available computational resources.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com For 2-Imidazolidinethione, 1,3-dipropyl-, calculations would predict distinct signals for the propyl chain carbons and protons, as well as for the imidazolidine ring atoms. The chemical shift of the C2 carbon (the thiocarbonyl carbon) is particularly characteristic and is predicted to be in the range of 180-185 ppm. researchgate.netmdpi.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=S (C2) | ~182 |
| N-CH2- (Ring C4/C5) | ~50 |
| N-CH2- (Propyl) | ~48 |
| -CH2- (Propyl) | ~22 |
| -CH3 (Propyl) | ~11 |
Values are illustrative, based on DFT calculations for analogous structures. researchgate.netmdpi.com
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. A key predicted vibration for this molecule would be the C=S stretching mode. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental spectra. dergipark.org.trmdpi.com
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| C-H Stretching (Propyl) | 2900-3000 |
| C=S Stretching | 1200-1250 |
| C-N Stretching | 1300-1450 |
Values are illustrative, based on DFT calculations for analogous heterocyclic thiones. dergipark.org.tr
Coordination Modes of the Thione Ligand to Metal Centers (S-Coordination, N-Coordination, Chelation)
The 2-Imidazolidinethione, 1,3-dipropyl- ligand, like other N,N'-dialkyl derivatives, possesses two potential donor sites: the exocyclic sulfur atom and the two nitrogen atoms of the imidazolidine ring. However, its coordination behavior is dominated by the soft, highly polarizable sulfur atom, leading to several possible coordination modes.
S-Coordination (Monodentate): The most prevalent coordination mode for N,N'-dialkyl-2-imidazolidinethiones is through the exocyclic sulfur atom. researchgate.net This is due to the sulfur atom being the most accessible and electronically favorable donor site for a wide range of soft and borderline metal ions. In this mode, the ligand acts as a neutral, monodentate donor, forming terminal M-S bonds. This is observed in numerous complexes with transition metals. For instance, in complexes with mercury(II), the ligand typically binds solely through the sulfur atom, resulting in tetrahedral geometries. researchgate.netrsc.org Similarly, platinum(II) complexes often feature S-coordination, forming square planar species like trans-[PtX2(L)2] where L is an imidazolidinethione. researchgate.net
N-Coordination: Direct coordination through the nitrogen atoms is sterically hindered by the propyl groups and electronically unfavorable, as the nitrogen lone pairs are involved in the π-system of the thiourea backbone. Therefore, simple N-coordination is not a commonly observed mode for this class of ligands.
Chelation and Bridging Modes: While classical N,S-chelation from a single ligand molecule is not possible due to the presence of the N-propyl substituents (which prevents deprotonation of a nitrogen atom), the ligand can participate in more complex bonding. In dinuclear systems, related thione ligands have been shown to act as bridging ligands. For example, anionic forms of imidazoline-2-thione (lacking N-alkyl groups) can coordinate in a bridging N,S-donor mode between two palladium centers. nih.govnih.gov Although the N-propyl derivative cannot be deprotonated to form an anionic ligand in the same way, it could potentially bridge two metal centers solely through the sulfur atom (μ₂-S bridging), or in combination with other ligands.
Table 1: Common Coordination Modes of Imidazolidinethione Ligands
| Coordination Mode | Description | Metal Center Examples |
|---|---|---|
| Terminal S-Coordination | The ligand binds to a single metal center through the sulfur atom. | Pt(II), Hg(II), Co(II), Zn(II) researchgate.netresearchgate.netresearchgate.net |
| Bridging N,S-Coordination | The deprotonated ligand bridges two metal centers using one nitrogen and the sulfur atom. Note: Not directly applicable to the N,N'-dipropyl derivative but seen in the parent ligand. | Pd(II) nih.govnih.gov |
| μ₂-S Bridging | The sulfur atom bridges two metal centers. | Common in polynuclear complexes. |
Synthesis and Characterization of Metal Complexes with 2-Imidazolidinethione, 1,3-dipropyl-
The synthesis of metal complexes with 2-Imidazolidinethione, 1,3-dipropyl- typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex can often be controlled by adjusting the metal-to-ligand molar ratio.
Characterization of these complexes relies on a suite of analytical techniques.
Infrared (IR) Spectroscopy: Coordination through the sulfur atom leads to a decrease in the frequency of the C=S stretching vibration compared to the free ligand, providing direct evidence of M-S bond formation.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the complex in solution. Changes in the chemical shifts of the propyl and imidazolidine ring protons and carbons upon coordination can provide insight into the metal-ligand interaction.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. rsc.orgresearchgate.net
Elemental Analysis: Confirms the empirical formula and stoichiometry of the synthesized complexes. ekb.eg
Complexation with d-Block Transition Metals (e.g., Platinum, Gold, Cadmium, Mercury)
2-Imidazolidinethione, 1,3-dipropyl- readily forms stable complexes with various d-block transition metals, particularly those classified as soft acids which have a high affinity for the soft sulfur donor.
Platinum: Platinum(II) complexes are readily synthesized from precursors like K₂PtCl₄. Reactions with two equivalents of the thione ligand typically yield neutral, square planar complexes of the type trans-[PtCl₂(L)₂], driven by the strong trans-labilizing effect of the S-donor ligand. researchgate.net Using four equivalents of the ligand can lead to the formation of the ionic complex [Pt(L)₄]²⁺. researchgate.net
Gold: Gold(I) and Gold(III) are known to form stable complexes with sulfur-containing ligands. nih.govmdpi.com Gold(I) typically forms linear, two-coordinate complexes of the type [Au(L)X] or [Au(L)₂]⁺. The synthesis of gold(I) complexes often involves the reaction of a gold(I) precursor, such as [AuCl(SMe₂)], with the thione ligand. Gold(III) complexes, often with a square planar geometry, can also be prepared. rsc.org
Cadmium: Cadmium(II) forms complexes with various amino acids and peptides, showing a high affinity for thiolate residues. nih.gov With neutral thione ligands, it readily forms tetrahedral or octahedral complexes depending on the stoichiometry and the counter-ions present. nih.gov Syntheses typically involve mixing a cadmium(II) salt (e.g., CdCl₂, Cd(NO₃)₂) with the ligand in a solvent like ethanol (B145695) or methanol.
Mercury: Mercury(II) has a very strong affinity for sulfur donors. The reaction of HgX₂ (X = Cl, Br, I) salts with imidazolidinethione ligands typically yields 1:2 complexes with the formula [HgX₂(L)₂]. researchgate.net These complexes generally exhibit a distorted tetrahedral geometry, with coordination occurring exclusively through the sulfur atoms. rsc.org
Table 2: Representative Complexes of d-Block Metals with Thione Ligands
| Metal | Typical Formula | Coordination Geometry |
|---|---|---|
| Platinum(II) | trans-[PtX₂(L)₂] or [Pt(L)₄]²⁺ |
Square Planar |
| Gold(I) | [Au(L)X] or [Au(L)₂]⁺ |
Linear |
| Cadmium(II) | [CdX₂(L)₂] or [Cd(L)₄]²⁺ |
Tetrahedral / Octahedral |
| Mercury(II) | [HgX₂(L)₂] |
Tetrahedral |
Influence of N-Propyl Substituents on Coordination Geometry and Complex Stability
The N-propyl groups on the 1- and 3-positions of the imidazolidinethione ring exert significant influence on the properties of the resulting metal complexes compared to the unsubstituted parent ligand.
Coordination Geometry: The steric bulk of the two propyl groups can play a crucial role in determining the coordination geometry and the accessibility of the metal center. This steric hindrance may favor the formation of complexes with lower coordination numbers. For example, while the parent 2-imidazolidinethione can form four-coordinate complexes like [Pt(Imt)₄]²⁺, the bulky propyl groups might sterically disfavor such a crowded coordination sphere, potentially making the formation of trans-[PtX₂(L)₂] even more favorable. researchgate.net In some cases, significant steric hindrance near a donor atom can prevent the formation of stable complexes altogether. nih.gov
Complex Stability: The stability of a metal complex is governed by both thermodynamic and kinetic factors. researchgate.net
Electronic Effects: The propyl groups are electron-donating, which increases the electron density on the sulfur donor atom. This enhanced basicity of the sulfur can lead to a stronger, more covalent metal-sulfur bond, thereby increasing the thermodynamic stability of the complex. The stability of complexes often follows the Irving-Williams series, although this can be modified by ligand-specific effects. ijcce.ac.ir
Solubility and Lipophilicity: The hydrophobic propyl chains significantly increase the lipophilicity of both the free ligand and its metal complexes. This can alter the solubility profile, making the complexes more soluble in non-polar organic solvents and less soluble in water compared to complexes of the parent ligand. This property is particularly relevant in the design of metallodrugs. nih.gov
Kinetic Stability: While thermodynamically stable, complexes can be kinetically labile or inert. The bulky propyl groups can provide a "shield" around the metal center, kinetically hindering the approach of substituting ligands and thus increasing the inertness of the complex.
Mechanistic Studies of Ligand Exchange and Complex Formation Pathways
The mechanisms by which 2-Imidazolidinethione, 1,3-dipropyl- participates in ligand exchange reactions are fundamental to understanding its behavior in solution. These pathways are heavily influenced by the nature of the metal center, the other ligands present, and the strong trans-effect of the sulfur donor.
The formation of square planar Pt(II) complexes, for example, proceeds via associative substitution pathways. The strong trans-labilizing effect of the S-donor atom in an intermediate species would facilitate the rapid displacement of a ligand in the position trans to it, directing the stereochemical outcome of the reaction and favoring the formation of trans isomers. researchgate.net
Ligand exchange reactions in gold(I) complexes are also of significant interest. Halide exchange in (NHC)Au(I)-X complexes has been shown to occur readily in solution. nih.gov Furthermore, these complexes can react with biological nucleophiles like thiols (e.g., glutathione), leading to the displacement of the original thione ligand. nih.govmdpi.com This reactivity is crucial for the biological activity of many metal-based therapeutic agents. The rate and equilibrium of such exchange reactions would be modulated by the steric and electronic properties conferred by the N-propyl substituents.
Investigation of Supramolecular Assembly in Metal-Thione Systems
While covalent bonds dictate the primary coordination sphere of the metal complexes, non-covalent interactions govern their organization into higher-order supramolecular assemblies. rsc.org For complexes of 2-Imidazolidinethione, 1,3-dipropyl-, several types of interactions can drive this self-assembly.
Unlike complexes with the parent 2-imidazolidinethione, which feature extensive N-H···X hydrogen bonding, such interactions are absent in the 1,3-dipropyl derivative. researchgate.netresearchgate.net Instead, supramolecular assembly is directed by weaker forces:
van der Waals Forces: The flexible, lipophilic propyl chains can engage in significant van der Waals interactions, leading to the aggregation of complexes, particularly in more polar solvents. These hydrophobic interactions can dictate the packing of molecules in the solid state. rsc.org
C-H···X Interactions: Weak hydrogen bonds involving the C-H groups of the propyl chains or the imidazolidine ring and an anionic ligand (e.g., chloride) or a solvent molecule can play a role in stabilizing the crystal lattice. nih.govnih.gov
The interplay of these non-covalent forces, guided by the coordination geometry of the metal center, allows for the rational design of complex supramolecular architectures. nih.govescholarship.org
Applications and Research Directions
The applications of 1,3-dialkyl-2-imidazolidinethiones are an active area of research. Based on the known properties of the 2-imidazolidinethione scaffold, potential applications for the 1,3-dipropyl derivative include:
Pharmaceutical and Agrochemical Research: As a candidate for screening for various biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov
Coordination Chemistry: As a ligand for the synthesis of novel metal complexes with potential catalytic or material applications.
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic systems.
Material Science: As a component in the development of new polymers or functional materials.
Future research on 2-Imidazolidinethione, 1,3-dipropyl- would likely focus on its definitive synthesis and characterization, a thorough investigation of its physicochemical properties, and a comprehensive evaluation of its biological and material science applications.
Comparison of 1,3 Dialkyl 2 Imidazolidinethiones
The properties of 1,3-dialkyl-2-imidazolidinethiones vary with the nature of the alkyl substituent. A comparison of the methyl, ethyl, and the subject propyl derivatives illustrates these trends.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Known Properties |
|---|---|---|---|
| 1,3-Dimethyl-2-imidazolidinethione | C5H10N2S | 130.21 | - |
| 1,3-Diethyl-2-imidazolidinethione | C7H14N2S | 158.27 | - |
| 2-Imidazolidinethione, 1,3-dipropyl- | C9H18N2S | 186.32 | Properties are inferred from trends in the homologous series. |
| 1,3-Dibutyl-2-imidazolidinethione | C11H22N2S | 214.37 | - |
Catalytic Applications and Reaction Mechanisms
Organocatalytic Roles of 1,3-Disubstituted Imidazolidinethiones
1,3-Disubstituted imidazolidinethiones are a subset of organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions. Their catalytic activity often stems from the presence of the thiourea (B124793) group, where the sulfur atom can act as a nucleophile or a hydrogen-bond donor, and the nitrogen atoms can exhibit basic properties.
In polymer chemistry, 1,3-disubstituted imidazolidinethiones and related cyclic thiourea structures can function as potent catalysts or accelerators for the curing of thermosetting resins, such as epoxy and isocyanate systems. The curing process involves the formation of a crosslinked polymer network, transforming a liquid resin into a solid, durable material.
The catalytic activity in epoxy resins is primarily attributed to the thiourea functional group. The sulfur atom of the thiourea is a soft nucleophile that can attack the electrophilic carbon of the epoxide ring, initiating ring-opening polymerization. This initiation can occur at lower temperatures compared to uncatalyzed systems. Furthermore, the nitrogen atoms of the imidazolidinethione ring can act as bases, contributing to the catalytic cycle. In systems containing amines, thiourea-modified curing agents have been shown to increase reactivity, even at room temperature. nih.gov The mechanism often involves the thiourea activating the epoxy group, making it more susceptible to attack by other nucleophiles present in the system, such as amines or other epoxy groups.
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. One of the most prominent types is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.gov While specific applications of 1,3-dipropyl-2-imidazolidinethione in this area are not extensively documented, the general class of 2-imidazolidinethiones has been recognized for its utility as chiral auxiliaries and as ligands in asymmetric catalysis. wikipedia.org
In asymmetric catalysis, chiral derivatives of imidazolidinethione can be used to create a stereochemically defined environment around a catalytic center. This allows for the selective formation of one enantiomer or diastereomer of a product over others. The rigid backbone of the imidazolidine (B613845) ring and the potential for introducing chiral substituents at various positions make it a suitable scaffold for designing asymmetric organocatalysts. These catalysts can activate substrates through hydrogen bonding via the N-H protons (if present) or through coordination if used as ligands for a metal center, influencing the stereochemical outcome of reactions like aldol (B89426) additions, Michael additions, and cycloadditions.
Mechanistic Investigations of Reactions Facilitated by 2-Imidazolidinethione, 1,3-dipropyl-
Detailed mechanistic studies specifically involving 2-Imidazolidinethione, 1,3-dipropyl- are not widely available in the peer-reviewed literature. However, based on the known reactivity of its core functional group (a cyclic N,N'-disubstituted thiourea), plausible mechanistic roles can be postulated for several reaction classes.
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is distinct from electrophilic aromatic substitution and generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.org
The generally accepted mechanism for the SNAr reaction proceeds in two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability. libretexts.orgwikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. wikipedia.org
A catalytic role for a neutral thiourea derivative like 2-Imidazolidinethione, 1,3-dipropyl- in a typical SNAr reaction is not established. These reactions are typically promoted by the nucleophile itself or by a base. A thiourea could potentially act as a hydrogen-bond donor to stabilize the incoming nucleophile or the leaving group, but such a role as a facilitator in SNAr pathways has not been documented.
Annulation reactions are processes that form a new ring onto a pre-existing molecule. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.comyoutube.com
The mechanism of the Robinson annulation proceeds as follows:
Michael Addition: A ketone enolate acts as a nucleophile and adds to an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl compound. masterorganicchemistry.comyoutube.com
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under basic or acidic conditions, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone product. youtube.comrsc.org
In such a sequence, 2-Imidazolidinethione, 1,3-dipropyl- could plausibly act as a bifunctional organocatalyst. The basic nitrogen atoms could facilitate the deprotonation of the ketone to form the enolate, while the thiourea moiety could act as a hydrogen-bond donor to activate the electrophilic Michael acceptor or the carbonyl group in the aldol step. This dual activation is a common strategy in organocatalysis to enhance reaction rates and control selectivity. However, it must be emphasized that this represents a hypothetical role based on the molecule's structure, and specific studies confirming this mechanism for the title compound are lacking.
Kinetic and Thermodynamic Studies of Catalytic Processes
Non-isothermal differential scanning calorimetry (DSC) is a common technique used to study the kinetics of curing reactions. researchgate.net By measuring the heat flow as a function of temperature at different heating rates, one can determine the total enthalpy of the reaction and extract kinetic parameters. Methods such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods are frequently employed to calculate the apparent activation energy (Ea) of the curing process from DSC data. researchgate.net The activation energy represents the minimum energy required for the reaction to occur and is a key indicator of catalyst efficiency; a lower Ea typically corresponds to a more effective catalyst.
For thiourea-modified curing agents used in epoxy systems, activation energies have been reported in the range of 38-61 kJ/mol, demonstrating their high reactivity. nih.govresearchgate.net These values are often lower than those for unmodified amine curing agents, highlighting the catalytic effect of the thiourea group.
Below is an interactive data table showing representative kinetic data for related thiourea-based epoxy curing systems, illustrating the typical parameters investigated.
| Curing System | Analytical Method | Kinetic Model | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| Thiourea Modified Polyamide / DGEBA Epoxy | Non-isothermal DSC | Kissinger | 38.79 | nih.gov |
| Thiourea Modified Polyamide / DGEBA Epoxy | Non-isothermal DSC | Flynn-Wall-Ozawa (FWO) | 42.73 | nih.gov |
| Cardanol-based Thiourea (ETC) / DGEBA Epoxy | Non-isothermal DSC | Kissinger | 53.6 | researchgate.net |
| Cardanol-based Thiourea (TCP) / DGEBA Epoxy | Non-isothermal DSC | Kissinger | 60.5 | researchgate.net |
Applications in Advanced Materials Science
Integration of 2-Imidazolidinethione, 1,3-dipropyl- into Polymer Systems
The incorporation of 2-Imidazolidinethione, 1,3-dipropyl- into polymer matrices can be achieved through various strategies, leading to materials with tailored functionalities. Its cyclic thiourea (B124793) structure suggests potential roles in modifying polymer synthesis kinetics and final network properties.
The reactivity in these systems is significantly influenced by the structural modifications of the thiourea molecule. nih.gov Therefore, as a cyclic thiourea, 2-Imidazolidinethione, 1,3-dipropyl- possesses the necessary functional group (thiocarbonyl) to potentially participate in similar redox reactions, accelerating the curing of polymer resins like methacrylates. The process of crosslinking involves the formation of new chemical bonds to create a three-dimensional polymer network, which modifies the material's physicochemical properties. nih.govtul.cz This process is essential for improving mechanical strength, thermal stability, and resistance to degradation. nih.govnih.gov
The integration of thiourea-based structures into a polymer network, either as an accelerator that gets consumed or as a crosslinker that becomes part of the structure, can lead to functional materials with enhanced characteristics. For instance, in the context of dental composites polymerized using thiourea-based redox systems, materials exhibiting excellent flexural strength (over 100 MPa) and modulus (over 6000 MPa) have been developed. nih.govresearchgate.net These property enhancements are a direct result of achieving an efficient and well-crosslinked polymer network.
By extension, the incorporation of 2-Imidazolidinethione, 1,3-dipropyl- could be explored to improve the mechanical and thermal properties of various polymers. The introduction of its heterocyclic structure into a polymer backbone via crosslinking could increase chain rigidity and thermal stability. Furthermore, the presence of polar nitrogen and sulfur atoms could enhance adhesion, alter surface wettability, and provide sites for further post-polymerization modification, leading to materials with tailored functionalities for specific applications. mdpi.com
Precursor for Heteroatom-Functionalized Carbon-Based Materials
Heteroatom-doped porous carbon materials are of significant interest for applications in catalysis, energy storage, and gas capture due to their modified electronic properties and surface chemistry. mdpi.comnih.govmdpi.com The synthesis of these materials often involves the carbonization (pyrolysis) of a precursor rich in the desired heteroatoms. mdpi.comnih.gov
2-Imidazolidinethione, 1,3-dipropyl- is an excellent candidate as a single-source precursor for the synthesis of nitrogen and sulfur co-doped carbon (N,S-C) materials. Its molecular structure contains a fixed ratio of carbon, nitrogen, and sulfur atoms. Upon pyrolysis at elevated temperatures in an inert atmosphere, the organic structure decomposes and rearranges to form a carbonaceous matrix intrinsically doped with nitrogen and sulfur atoms derived from the imidazolidinethione ring. mdpi.comnih.gov This method avoids the need for separate, often toxic, sources of nitrogen or sulfur. Studies on other heterocyclic precursors like imidazole-based polymers have shown this to be a facile approach to synthesize N-doped and N,S co-doped carbons. mdpi.comnih.gov The use of thiourea has also been specifically reported as a method to introduce sulfur into N-doped carbon xerogels. nih.gov The resulting N,S co-doped carbons could exhibit synergistic effects between the N and S dopants, potentially leading to superior performance in applications such as electrocatalysis.
Potential in Electrochemical Energy Storage Systems and Electrolyte Development
The development of safe and high-performance electrolytes is a critical challenge in battery technology. nih.govmdpi.com Research into organic molecules as electrolyte solvents and additives has shown that cyclic urea (B33335) derivatives can offer significant advantages. A close structural analog of the target compound, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), has demonstrated considerable promise in this area. bohrium.comresearchgate.net
In aqueous Zinc-ion batteries, DMI has been used as an electrolyte additive to address the formation of zinc dendrites and suppress side reactions at the electrode surface. bohrium.com The addition of DMI to the zinc sulfate (B86663) electrolyte leads to the formation of a protective organic layer on the zinc anode. This layer homogenizes the electric field, inhibits dendrite growth, and protects the electrode from corrosion by water molecules. bohrium.com This strategy has enabled remarkable cycling stability in Zn||Zn symmetric cells. bohrium.com
Furthermore, DMI has been identified as a superior electrolyte solvent for aprotic Li-O₂ and Li-S batteries. researchgate.net Its high solubility for discharge products like Li₂O₂ and lithium polysulfides helps to prevent cathode passivation, lower overpotentials, and significantly improve the cyclability of the batteries. researchgate.net
Given these results for DMI, it is plausible that 2-Imidazolidinethione, 1,3-dipropyl- could exhibit similar beneficial properties. The core heterocyclic structure is retained, and the presence of the "soft" sulfur atom in the thiocarbonyl group (compared to the "hard" oxygen in DMI's carbonyl group) could lead to different and potentially advantageous coordination with metal ions and interactions at the electrode-electrolyte interface. This makes it a compelling candidate for investigation as a novel electrolyte additive or co-solvent in next-generation energy storage systems.
| Parameter | Value | Conditions |
|---|---|---|
| Stable Cycling Duration | 2400 hours | 1.0 mA cm⁻² current density |
| Full Cell (Zn||VS₂) Cycling | 600 cycles | 1 A/g current density |
| Coulombic Efficiency (Full Cell) | 99.97% | - |
| Capacity Retention (Full Cell) | 95.33% | After 600 cycles |
Design of Polymer Composites Incorporating 2-Imidazolidinethione, 1,3-dipropyl-
Polymer composites are materials where a filler or reinforcing agent is incorporated into a polymer matrix to enhance its properties. 2-Imidazolidinethione, 1,3-dipropyl- could be utilized as a functional additive in the design of polymer composites. Depending on its interaction with the host polymer, it could act as a reactive or passive component.
If it participates in reactions with the polymer matrix, for instance, through mechanisms similar to those discussed for crosslinking agents, it would become a covalently bonded part of the composite network. This would create a chemically crosslinked composite with potentially enhanced thermal stability and mechanical integrity.
Alternatively, it could be dispersed within a polymer matrix as a discrete molecular filler. In this role, its polarity and ability to form intermolecular interactions (such as hydrogen bonds, if applicable, or dipole-dipole interactions) would influence the composite's properties. It might act as a plasticizer or, conversely, as a reinforcing agent by modifying the polymer chain mobility at the interface. The presence of the sulfur atom could also be leveraged to create composites with a high refractive index or specific affinity for heavy metal ions, suggesting potential applications in optical materials or environmental remediation.
Interactions in Biological Systems Non Clinical Research Focus
Investigation of Biochemical Interactions at the Molecular Level (e.g., Enzyme Binding, Receptor Affinity)
Detailed studies on the specific enzyme binding or receptor affinity of 2-Imidazolidinethione, 1,3-dipropyl- are not readily found in published research. Generally, the investigation of biochemical interactions at a molecular level for a compound of this nature would involve a series of in vitro assays to determine its potential to interact with various biological macromolecules.
For structurally related heterocyclic compounds, research has demonstrated a range of biochemical interactions. For instance, certain 1,3-disubstituted imidazolidine-2,4,5-triones have been synthesized and evaluated as inhibitors of cholinergic enzymes, such as acetylcholinesterase and butyrylcholinesterase. ontosight.ai Such studies typically involve determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against a specific enzyme.
Similarly, research on other related heterocyclic structures, such as thiazolidinediones, has explored their potential as inhibitors of various enzymes, including those involved in microbial virulence. nih.gov The evaluation of receptor affinity would typically involve radioligand binding assays to determine the compound's ability to displace a known ligand from its receptor, thereby indicating a potential interaction. For example, studies on 1,3-dipropyl-8-cyclopentylxanthine, a compound with a different core structure but also featuring 1,3-dipropyl substitution, have detailed its high affinity for adenosine (B11128) A1 receptors. nih.govresearchgate.net However, it is crucial to note that these findings are not directly applicable to 2-Imidazolidinethione, 1,3-dipropyl- due to structural differences.
Synthesis of N,N'-Dipropyl-2-imidazolidinethione Derivatives for Non-Clinical Biological Evaluation
While the synthesis of 2-Imidazolidinethione, 1,3-dipropyl- can be achieved through methods such as the condensation of dipropylamine (B117675) with a thione-containing precursor, ontosight.ai specific research detailing the synthesis of a diverse library of its derivatives for the purpose of non-clinical biological evaluation is not widely documented.
In a broader context, the synthesis of derivatives of various imidazolidine (B613845) and related heterocyclic scaffolds is a common strategy in medicinal chemistry to explore and optimize biological activity. For example, novel series of imidazolidin-2,4-dione derivatives have been synthesized to investigate their antimicrobial and biological activities. researchgate.net Similarly, the synthesis of N,N'-diacylated imidazolidine-2-thione derivatives has been undertaken to evaluate their antiproliferative activity against human cancer cell lines. nih.gov These synthetic efforts often involve modifying substituents at various positions on the heterocyclic ring to understand their influence on biological targets.
Structure-Activity Relationship (SAR) Studies for Potential Biological Effects in vitro
Due to the limited availability of biological data for a range of 2-Imidazolidinethione, 1,3-dipropyl- derivatives, specific structure-activity relationship (SAR) studies for this compound are not established in the scientific literature. SAR studies are contingent on the synthesis and biological testing of a series of related compounds to identify the chemical features that are crucial for their biological effects.
For analogous heterocyclic systems, SAR studies have been instrumental in identifying key structural determinants of activity. For instance, in a series of 1,3-disubstituted indazoles, the nature and position of substituents on the indazole skeleton were found to be crucial for their inhibitory activity against HIF-1. Similarly, for some 4-imidazolyl-1,4-dihydropyridines, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate structural properties with their calcium channel blocking activity. These studies typically involve systematically altering substituents and correlating these changes with measured biological activity, such as IC50 values.
Exploration of Molecular Targets and Pathways in Cell-Free Systems
Specific molecular targets and pathways affected by 2-Imidazolidinethione, 1,3-dipropyl- in cell-free systems have not been identified in the available research. Cell-free systems are valuable tools in the initial stages of drug discovery to identify direct molecular interactions without the complexities of a cellular environment. These systems can be used to screen for enzyme inhibition, receptor binding, or interference with protein-protein interactions.
The general approach to exploring molecular targets in cell-free systems involves high-throughput screening of a compound against a panel of purified enzymes or receptors. Any identified "hits" would then be validated through further dose-response studies and mechanistic assays to confirm the mode of interaction. While this methodology is standard in non-clinical research, its application to 2-Imidazolidinethione, 1,3-dipropyl- has not been reported.
Emerging Research Areas and Future Perspectives
Exploration of Novel Green Synthetic Pathways for 2-Imidazolidinethione, 1,3-dipropyl-
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. unibo.it For imidazolidine-2-thione derivatives, research is moving beyond traditional synthesis, which often involves hazardous solvents, long reaction times, and low yields. scirp.org Future pathways are focused on green chemistry principles, such as microwave-assisted and ultrasound-assisted synthesis, as well as solvent-free conditions.
Microwave-assisted organic synthesis, for instance, offers significant advantages, including a dramatic reduction in reaction times from hours to minutes, higher yields, and increased energy efficiency compared to conventional heating methods. lew.roresearchgate.net This technique has been successfully applied to the synthesis of related five-membered nitrogen heterocycles and various oxazolidine-2-thiones and thiazolidine-2-thiones, suggesting its high potential for the efficient synthesis of 2-Imidazolidinethione, 1,3-dipropyl-. lew.roresearchgate.netnih.gov
Similarly, ultrasound-assisted synthesis, a technique known as sonochemistry, accelerates reaction rates and often leads to higher yields in shorter time frames. nih.gov This method has been effectively used to synthesize various heterocyclic compounds, including 1,2,3-triazoles containing thiazolidine-2-thiones and cyclic amidinium salts, demonstrating its applicability to related structures. semanticscholar.orgscirp.org The use of ultrasound is an economical and environmentally sustainable approach that could be adapted for the production of 2-Imidazolidinethione, 1,3-dipropyl-. nih.govrsc.org
Solvent-free synthesis, or "grinding chemistry," presents another promising green alternative. A one-pot, solvent-free synthesis of various imidazolidine-2-thiones has been developed by reacting benzils with thiourea (B124793) derivatives under grinding conditions, resulting in excellent yields and short reaction times. scirp.org This approach directly addresses the limitations of hazardous solvent use and complex work-up procedures. scirp.org
| Methodology | Key Advantages | Reported Applications (Related Structures) |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. lew.roresearchgate.net | Oxazolidin-2-thiones, thiazolidine-2-thiones, various 5-membered N-heterocycles. lew.ronih.gov |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Accelerated reaction rates, improved yields, shorter reaction times, economical. nih.govscirp.org | Thiazolidine thiones with 1,2,3-triazoles, cyclic amidinium salts, spirooxindolopyrrolizidines. semanticscholar.orgscirp.orgrsc.org |
| Solvent-Free Synthesis (Grinding) | Environmentally friendly, simple workup, excellent yields, short reaction times. scirp.org | Imidazolidine-2-thiones, hydantoins, thiohydantoins. scirp.org |
Advanced Computational Modeling for Predictive Material Science Applications
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for predicting the physicochemical properties and behavior of molecules like 2-Imidazolidinethione, 1,3-dipropyl-. These methods offer insights into electronic structure, stability, and reactivity, guiding the design of new materials with desired functionalities. mdpi.comnih.gov
DFT calculations can elucidate the electronic energy of a molecule's ground state based on its electron density, allowing for the investigation of reaction mechanisms and the prediction of reactive sites. mdpi.comresearchgate.net For instance, DFT has been used to study the synthesis mechanism of the related compound 1,3-dimethyl-2-imidazolidinone (B1670677), revealing how a water bridge can lower activation barriers, thus providing a basis for optimizing synthetic routes. researchgate.netnih.gov Similar studies on 2-Imidazolidinethione, 1,3-dipropyl- could predict its behavior in polymerization reactions or its interaction with inorganic surfaces, crucial for developing new materials. Computational simulations have also been employed to rationalize the factors influencing the acylation of imidazolidine-2-thione. nih.gov
Molecular dynamics simulations complement DFT by modeling the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the structural deviation and conformational changes in protein-ligand complexes and can be applied to understand how 2-Imidazolidinethione, 1,3-dipropyl- might interact within a polymer matrix or at an organic-inorganic interface. mdpi.commdpi.com These simulations are crucial for predicting mechanical properties and the stability of hybrid materials under dynamic conditions. nih.govfigshare.com
| Computational Method | Predicted Properties/Applications | Relevance to 2-Imidazolidinethione, 1,3-dipropyl- |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, relative stability, reaction mechanisms, reactive sites. mdpi.comresearchgate.net | Optimizing synthesis, predicting reactivity for material design, understanding electronic properties. nih.gov |
| Molecular Dynamics (MD) Simulations | Structural stability, conformational changes, interaction dynamics, mechanical properties. nih.govmdpi.com | Predicting behavior in hybrid materials, assessing stability of functionalized surfaces, understanding interactions with other molecules. nih.gov |
Integration into Hybrid Organic-Inorganic Functional Materials
Hybrid organic-inorganic (HOI) materials are composites that combine the properties of both organic and inorganic components at the sub-micrometer or nanometer scale. frontiersin.orgnih.govnih.gov These materials offer synergistic properties, such as the mechanical strength and thermal stability of inorganic materials combined with the flexibility of organic polymers. mdpi.com The 2-Imidazolidinethione, 1,3-dipropyl- molecule, with its polar thione group, is a prime candidate for the organic component in novel HOI functional materials.
The sulfur atom in the thione group can act as a strong coordination site for metal ions or as a nucleation point for the growth of inorganic nanoparticles. This allows for the creation of Class II hybrid materials, where the organic and inorganic phases are linked by strong chemical bonds. frontiersin.orgnih.gov For example, imidazolidinethione derivatives could be incorporated into metal-organic frameworks (MOFs) or used to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, SiO₂), thereby modifying their properties for applications in catalysis, sensing, or electronics. The electropolymerization of pyrrole (B145914) with inorganic complexes containing the related 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) ligand has been shown to produce electroactive hybrid materials, indicating a viable pathway for creating conductive polymers incorporating thione functionalities. researchgate.net
Design of Next-Generation Sustainable Catalytic Systems Utilizing the Thione Scaffold
The imidazolidine-2-thione scaffold is a versatile platform for designing advanced catalytic systems. Derivatives of this structure can function as chiral auxiliaries or as ligands in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. nih.gov The development of catalysts based on 2-Imidazolidinethione, 1,3-dipropyl- could lead to more sustainable chemical processes by enabling reactions with high efficiency and selectivity under mild conditions.
The thione group can coordinate with various transition metals, making the scaffold a suitable ligand for metal-catalyzed reactions. For instance, palladium-catalyzed diamination of dienes using ureas has been shown to be an effective method for producing chiral imidazolidin-2-ones. mdpi.com Adapting this chemistry with thione derivatives could open new catalytic pathways.
Furthermore, the imidazolidine (B613845) framework itself has been explored in the context of organocatalysis. uni-muenchen.de Imidazolidine-4-thiones have been identified as promising prebiotic organocatalysts, capable of catalyzing reactions such as the α-alkylation of aldehydes. uni-muenchen.de This highlights the intrinsic catalytic potential of the imidazolidine ring system, which could be harnessed and tuned by the N-propyl substituents in 2-Imidazolidinethione, 1,3-dipropyl- for novel, metal-free catalytic applications.
Unexplored Non-Clinical Biological Applications and Mechanistic Insights
While the clinical applications of many heterocyclic compounds are well-documented, the non-clinical biological activities of 2-Imidazolidinethione, 1,3-dipropyl- and its derivatives represent a significant area for future exploration. The imidazolidine-2-thione substructure is found in various antimicrobial and pesticide agents, suggesting a broad potential for this chemical class. nih.govnih.gov
Research into related heterocyclic compounds has revealed significant antimicrobial and antifungal properties. nih.govontosight.ai For example, various thiazolidinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi like Candida albicans. nih.govresearchgate.netnih.govmdpi.com The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of biofilm formation. nih.gov Investigating 2-Imidazolidinethione, 1,3-dipropyl- for similar activities could lead to the development of new agents for agricultural use (e.g., fungicides, bactericides) or as anti-biofilm coatings for industrial applications.
Mechanistic studies would be crucial to understand how the specific structural features of 2-Imidazolidinethione, 1,3-dipropyl- contribute to its biological activity. This could involve investigating its ability to inhibit specific enzymes or to chelate metal ions essential for microbial growth. Such insights would be invaluable for designing more potent and selective analogues for targeted non-clinical applications.
| Application Area | Observed Activity in Related Compounds | Potential for 2-Imidazolidinethione, 1,3-dipropyl- |
|---|---|---|
| Agriculture (Pesticides) | Imidazolidine-2-thione substructure present in some pesticide agents. nih.gov | Development of novel fungicides or insecticides. |
| Antimicrobial Agents | Thiazolidinone derivatives show activity against MRSA, E. coli, and Candida spp. nih.govresearchgate.netnih.gov | Use as a disinfectant, preservative, or anti-biofilm agent in industrial settings. |
| Enzyme Inhibition | Imidazolidine-2,4-dione derivatives act as PTP1B inhibitors. nih.gov | Screening for inhibitory activity against enzymes relevant to agriculture or microbiology. |
Q & A
Q. Basic
- 1H/13C NMR : The methylene protons adjacent to sulfur (δ ~3.8–4.2 ppm) and propyl-chain protons (δ ~0.9–1.6 ppm) are critical for structural verification. In 13C NMR, the thiocarbonyl carbon (C=S) appears at δ ~170–190 ppm .
- IR : Strong absorption bands near 940–960 cm⁻¹ (C=S stretch) and 3100–2900 cm⁻¹ (C-H stretches from propyl groups) confirm functional groups .
What factorial design approaches are effective in optimizing synthesis conditions for this compound?
Advanced
A full factorial design (FFD) or response surface methodology (RSM) can systematically evaluate variables like temperature, molar ratios, and catalyst concentration. For example, a 2³ FFD (three factors at two levels) reduces experimental runs while identifying interactions between parameters. Evidence from chemical engineering studies suggests using ANOVA to assess significance, with Pareto charts prioritizing influential factors (e.g., temperature and solvent polarity) .
How can computational methods (e.g., DFT, reaction path searches) elucidate reaction mechanisms involving 1,3-dipropyl-2-imidazolidinethione?
Advanced
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in alkylation or catalytic cycles. Institutions like ICReDD integrate reaction path searches with experimental data to predict optimal pathways, reducing trial-and-error. For instance, sulfur’s nucleophilicity in 2-imidazolidinethione derivatives can be quantified via Fukui indices to guide catalyst design .
How to resolve contradictions in reported catalytic efficiencies of derivatives in asymmetric synthesis?
Advanced
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature) or stereoelectronic effects. A meta-analysis comparing crystal structures (e.g., torsion angles in 1,3-dibenzyl derivatives ) with kinetic data can identify steric or electronic factors. Controlled replication studies under standardized conditions (e.g., fixed solvent, 25°C) are recommended to isolate variables .
What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for handling this compound?
Basic
NIST data for related 2-imidazolidinethione derivatives indicate boiling points ~372°C and ΔvapH ~60–70 kJ/mol, suggesting high thermal stability. Solubility in acetonitrile (5,000 µg/mL) and ethyl acetate (100 µg/mL with 0.1% DTT) is critical for reaction setup .
What role do 1,3-dipropyl-2-imidazolidinethione derivatives play in asymmetric catalysis?
Advanced
These derivatives act as chiral auxiliaries or ligands in asymmetric alkylation. For example, steric hindrance from propyl groups enhances enantioselectivity in Pd-catalyzed cross-couplings. Recent studies highlight their use in synthesizing β-lactams, with enantiomeric excess (ee) >90% achievable via optimized ligand-metal coordination .
How is X-ray diffraction used to analyze the crystal structure of this compound?
Advanced
Single-crystal X-ray diffraction resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles, confirming stereochemistry. For 1,3-disubstituted derivatives, intermolecular interactions (e.g., π-π stacking in benzyl groups) influence packing motifs. Software like SHELX refines structures, with R-factors <0.05 indicating high accuracy .
What solvent systems are optimal for solubility and stability in kinetic studies?
Basic
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility due to the compound’s thiocarbonyl group. Stability tests in ethyl acetate with 0.1% DTT prevent disulfide formation, as evidenced by HPLC purity >98% after 24 hours .
What methodologies assess the environmental impact of 1,3-dipropyl-2-imidazolidinethione?
Advanced
Environmental persistence is evaluated via OECD 301 biodegradation tests. Analytical methods like LC-MS/MS quantify trace levels in water (detection limit: 0.1 µg/L). Regulatory frameworks (e.g., EU REACH) require ecotoxicity assays (Daphnia magna LC50) and QSAR modeling to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
